Cyclohexyl 4-thiomethylphenyl ketone

Lipophilicity Drug‑likeness Chromatographic retention

Cyclohexyl 4‑thiomethylphenyl ketone [CAS 197439‑30‑8], also systematically named cyclohexyl[4‑(methylsulfanyl)phenyl]methanone, is a C14H18OS aryl‑cyclohexyl ketone bearing a para‑thiomethyl (‑SMe) substituent on the phenyl ring [REFS‑1]. With a molecular weight of 234.36 g·mol⁻¹, a computed LogP of 4.57 (ACD/Labs) and a polar surface area of 42.4 Ų, this compound occupies a distinct physicochemical space relative to its non‑thiolated or smaller‑ring analogs [REFS‑2].

Molecular Formula C14H18OS
Molecular Weight 234.36 g/mol
CAS No. 197439-30-8
Cat. No. B179803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl 4-thiomethylphenyl ketone
CAS197439-30-8
SynonymsCYCLOHEXYL 4-THIOMETHYLPHENYL KETONE
Molecular FormulaC14H18OS
Molecular Weight234.36 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C(=O)C2CCCCC2
InChIInChI=1S/C14H18OS/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3
InChIKeyNDPAQSZECOHMLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexyl 4‑Thiomethylphenyl Ketone – Compound Identity and Procurement Baseline


Cyclohexyl 4‑thiomethylphenyl ketone [CAS 197439‑30‑8], also systematically named cyclohexyl[4‑(methylsulfanyl)phenyl]methanone, is a C14H18OS aryl‑cyclohexyl ketone bearing a para‑thiomethyl (‑SMe) substituent on the phenyl ring [REFS‑1]. With a molecular weight of 234.36 g·mol⁻¹, a computed LogP of 4.57 (ACD/Labs) and a polar surface area of 42.4 Ų, this compound occupies a distinct physicochemical space relative to its non‑thiolated or smaller‑ring analogs [REFS‑2]. It is commercially offered as a research intermediate at purities typically ranging from 95 % to 98 % [REFS‑3].

Why Cyclohexyl 4‑Thiomethylphenyl Ketone Cannot Be Interchanged with Close Analogs


Simple replacement of the para‑SMe group with hydrogen (cyclohexyl phenyl ketone, CAS 712‑50‑5) or methyl (cyclohexyl 4‑methylphenyl ketone, CAS 2789‑44‑8), or contraction of the cyclohexyl ring to cyclopentyl or cyclopropyl, produces large shifts in lipophilicity, boiling point, and polar surface area that directly alter chromatographic retention, membrane permeability, and reactivity in further synthetic transformations [REFS‑1][REFS‑2]. Furthermore, the thioether moiety serves as a latent site for selective oxidation to sulfoxide or sulfone – a divergent functionalisation pathway that is altogether absent in the non‑sulfur and non‑thioether analogs [REFS‑3]. These quantifiable differences mean that downstream physicochemical or biological profiles cannot be reproduced by surrogate structures.

Quantitative Differentiation Evidence for Cyclohexyl 4‑Thiomethylphenyl Ketone vs. Its Closest Comparators


LogP Increase of ~0.9–1.1 Units vs. Cyclohexyl Phenyl Ketone Confers Higher Lipophilicity

Cyclohexyl 4‑thiomethylphenyl ketone exhibits a computed LogP of 4.57 (ACD/Labs) [REFS‑1], whereas the des‑thio analog cyclohexyl phenyl ketone (CAS 712‑50‑5) has a reported LogP of 3.45–3.72 [REFS‑2]. This ΔLogP of +0.85 to +1.12 indicates substantially higher lipophilicity, predicting stronger reverse‑phase chromatographic retention and increased passive membrane partitioning.

Lipophilicity Drug‑likeness Chromatographic retention

Boiling Point Elevation of ~82 °C vs. Cyclohexyl Phenyl Ketone Reflects Stronger Intermolecular Interactions

The target compound boils at 374.5 °C (760 mmHg) [REFS‑1], whereas cyclohexyl phenyl ketone boils at only 292.8 °C [REFS‑2]. The +81.7 °C increase is attributable to the introduction of the sulfur atom and the additional methyl group, which enhance both molecular weight and polarisability.

Thermal stability Distillation Vapor‑phase processing

Polar Surface Area (PSA) of 42.4 Ų Is 2.5‑fold Higher Than Cyclohexyl Phenyl Ketone (17.1 Ų)

The target compound displays a topological PSA of 42.4 Ų [REFS‑1], versus only 17.1 Ų for cyclohexyl phenyl ketone [REFS‑2]. This 2.5‑fold increase arises from the sulfur atom and alters predicted passive permeability in ADME models.

Membrane permeability Blood‑brain barrier penetration Drug design

Boiling Point Is 15.4 °C Higher Than the Cyclopentyl Analog and 46.5 °C Higher Than the Cyclopropyl Analog

Within the 4‑thiomethylphenyl ketone series, the cyclohexyl derivative (bp 374.5 °C) [REFS‑1] boils 15.4 °C higher than the cyclopentyl derivative (bp 359.1 °C) [REFS‑2] and 46.5 °C higher than the cyclopropyl derivative (bp 328 °C) [REFS‑3], consistent with increasing molecular weight and van der Waals surface area from C3 to C6 cycloalkyl.

Ring‑size SAR Thermal properties Conformational effects

Thioether Motif Enables Selective Oxidation to Sulfoxide/Sulfone — a Divergent Synthetic Pathway Absent in Non‑Sulfur Analogs

The para‑SMe substituent can be selectively oxidised to the corresponding methylsulfinyl (‑SOMe) or methylsulfonyl (‑SO₂Me) derivatives using controlled stoichiometric oxidants (e.g., mCPBA, NaIO₄, Oxone®) [REFS‑1]. In contrast, cyclohexyl phenyl ketone (712‑50‑5) and cyclohexyl 4‑methylphenyl ketone (2789‑44‑8) lack a sulfur centre and cannot undergo this transformation, restricting their use to a single oxidation state.

Synthetic handle Oxidation Divergent synthesis

[4‑(Methylsulfanyl)phenyl](aryl)methanone Class Shows COX‑1/COX‑2 Inhibitory Activity; Sulfonyl Analogs Are Inactive

A systematic SAR study demonstrated that [4‑(methylsulfanyl)phenyl](aryl)methanones act as potent dual COX‑1/COX‑2 inhibitors, whereas the corresponding [4‑(methylsulfonyl)phenyl](aryl)methanones show no inhibitory activity against either isoenzyme [REFS‑1]. Although the specific cyclohexyl derivative was not individually profiled, this class‑level observation shows that the thioether oxidation state is essential for biological activity — a feature absent in the sulfonyl and non‑sulfur analogs.

Cyclooxygenase inhibition SAR Sulfur oxidation state

Procurement‑Relevant Application Scenarios for Cyclohexyl 4‑Thiomethylphenyl Ketone


Divergent Library Synthesis Exploiting the Thioether Oxidation Handle

The para‑SMe group allows one common intermediate to be advanced to three distinct oxidation states (thioether, sulfoxide, sulfone), enabling parallel SAR exploration [REFS‑1]. This is not possible with the methyl or methoxy analogs, making the thioether the preferred procurement choice for medicinal chemistry libraries requiring polarity‑diverse building blocks.

COX‑1/COX‑2 Probe Development Requiring the Reduced Sulfur Pharmacophore

Class‑level evidence shows that the thioether oxidation state is essential for COX inhibitory activity — the sulfone class is inactive [REFS‑1]. Research groups investigating dual COX‑1/COX‑2 inhibitors should therefore procure the thioether (CAS 197439‑30‑8) rather than the pre‑oxidised sulfone or a non‑sulfur ketone.

High‑Temperature Reaction Sequences Demanding Elevated Boiling Point

With a boiling point of 374.5 °C — approximately 82 °C above cyclohexyl phenyl ketone and 46 °C above the cyclopropyl analog — this compound is better suited for reactions requiring sustained heating (e.g., high‑boiling solvent reflux, melt‑phase polymerisations) where lower‑boiling analogs would evaporate or co‑distill [REFS‑1].

Physicochemical Property Tuning via the Cyclohexyl (C6) Ring Choice

Among the 4‑thiomethylphenyl ketone series, the C6 cyclohexyl member provides the highest boiling point and intermediate LogP (inferred from C5 LogP = 3.78 vs. C6 LogP = 4.57) [REFS‑1]. This makes it the most thermally robust option while retaining acceptable lipophilicity for membrane‑associated assays, guiding procurement when both thermal stability and LogP are critical experimental parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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